N-cyclopentyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-phenylacetamide
Overview
Description
N-cyclopentyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-phenylacetamide is a useful research compound. Its molecular formula is C16H20N4OS and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-cyclopentyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-phenylacetamide is 316.13578245 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ketamine: Pharmacokinetics and Pharmacodynamics
Ketamine, a compound with a functional group similar to the queried chemical, is extensively studied for its anesthetic and analgesic properties, demonstrating a complex pharmacokinetic profile influenced by cytochrome P450 enzymes. Its use in pain therapy underscores the relevance of understanding stereochemistry and metabolism in developing therapeutic agents (Peltoniemi et al., 2016).
Paracetamol: Mechanisms and Metabolic Pathways
Research on paracetamol, a widely used analgesic, focuses on its metabolic pathways, particularly the role of cytochrome P450 enzymes in its biotransformation. This underscores the importance of metabolic studies in predicting drug interactions and toxicity profiles, relevant to the development of new drugs with similar metabolic pathways (Marzuillo et al., 2014).
N-acetylcysteine: Antioxidant and Therapeutic Potential
N-acetylcysteine (NAC) serves as a precursor to glutathione, highlighting the therapeutic potential of compounds that modulate oxidative stress and inflammation. This area of research is crucial for developing treatments for conditions characterized by oxidative damage and inflammation, demonstrating the broader implications of chemical research in therapeutics (Rushworth & Megson, 2014).
Triazoles: Chemical Versatility and Biological Activities
The triazole ring, a core structure in many pharmacologically active compounds, exhibits a broad spectrum of biological activities. Research into synthetic routes and biological applications of triazole derivatives highlights the significance of chemical versatility and innovation in drug development (Ferreira et al., 2013).
Properties
IUPAC Name |
N-cyclopentyl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-2-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-20-11-17-19-16(20)22-14(12-7-3-2-4-8-12)15(21)18-13-9-5-6-10-13/h2-4,7-8,11,13-14H,5-6,9-10H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDKQQPUEYTUHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC(C2=CC=CC=C2)C(=O)NC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.